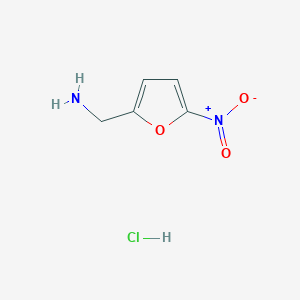
2-Methyl-5-(pentafluorobenzoyl)pyridine
Vue d'ensemble
Description
2-Methyl-5-(pentafluorobenzoyl)pyridine is a chemical compound that has been gaining attention in scientific research due to its unique properties and potential applications. This compound is also known as PFBMP and is a derivative of pyridine. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Applications De Recherche Scientifique
Medicinal Chemistry
2-Methyl-5-(pentafluorobenzoyl)pyridine: is utilized in medicinal chemistry for the synthesis of various bioactive compounds. Its structure allows for the creation of Schiff bases, which are known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties . These Schiff bases can act as versatile pharmacophores, contributing significantly to drug discovery and development.
Organic Synthesis
In organic synthesis, this compound serves as a precursor for the construction of complex molecules. It can undergo various chemical reactions, such as Suzuki cross-coupling, to produce biaryl and heterobiarylpyridines, which are crucial in the synthesis of pharmaceuticals . The pentafluorobenzoyl group in particular enhances the reactivity of the pyridine ring, making it a valuable intermediate in organic transformations.
Material Science
2-Methyl-5-(pentafluorobenzoyl)pyridine: finds applications in material science due to its potential as a building block for advanced materials. Its molecular structure could be key in developing new polymers or coatings with unique properties, such as increased resistance to heat or chemical degradation .
Analytical Methods
This compound is also important in analytical chemistry, where it may be used as a standard or reagent in various analytical methods. Its well-defined structure and stability under different conditions make it suitable for use in high-performance liquid chromatography (HPLC) and other chromatographic techniques .
Environmental Science
In environmental science, derivatives of 2-Methyl-5-(pentafluorobenzoyl)pyridine could be explored for their potential in environmental remediation. For instance, they might be used to create sensors or absorbents to detect and capture pollutants from air or water .
Flow Chemistry
The compound’s role in flow chemistry is noteworthy. It can be synthesized using green chemistry principles in a continuous flow setup, which is more environmentally friendly and efficient than traditional batch processes. This method reduces waste and energy consumption, aligning with the goals of sustainable chemistry .
Propriétés
IUPAC Name |
(6-methylpyridin-3-yl)-(2,3,4,5,6-pentafluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO/c1-5-2-3-6(4-19-5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXSHQJKWBGTDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(pentafluorobenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(5-Bromofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1452102.png)


![Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride](/img/structure/B1452105.png)






